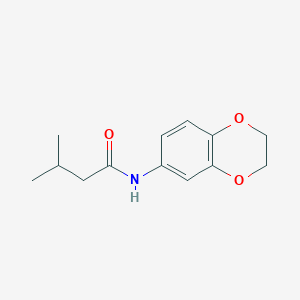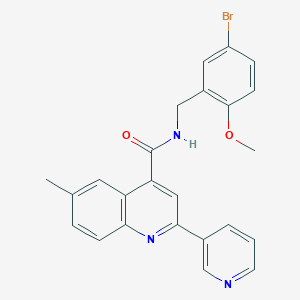![molecular formula C23H26N4O B7543846 N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide, also known as MPQC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPQC is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is overexpressed in various cancers. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing tumor growth, and inhibiting the production of pro-inflammatory cytokines. N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has also been reported to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus. However, the exact biochemical and physiological effects of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide may vary depending on the specific disease or cell type being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its potency and specificity for CK2 inhibition. N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been shown to be a potent inhibitor of CK2 with an IC50 value in the nanomolar range. Furthermore, N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been reported to have minimal off-target effects, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its solubility and stability. N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is a poorly soluble compound, and its stability may be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for the research on N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide. One of the potential applications of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is in the treatment of cancer. Further studies are needed to determine the efficacy of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide in various cancer types and to optimize the dosing and delivery methods. Another future direction is the development of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide derivatives with improved solubility and stability. Finally, the role of CK2 in various cellular processes such as autophagy and DNA damage response needs to be further investigated to fully understand the potential therapeutic applications of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide.
Méthodes De Synthèse
The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves a multi-step process starting from commercially available 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-chloro-6-nitropyridine, which is then reacted with 2-methylpiperidine to form the intermediate product. The intermediate is then reacted with ethyl bromoacetate to form the final product, N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide. The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been reported in various research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of CK2 by N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been reported to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-8-5-7-14-27(17)15-13-25-23(28)19-16-22(21-11-4-6-12-24-21)26-20-10-3-2-9-18(19)20/h2-4,6,9-12,16-17H,5,7-8,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNIWMNBGVNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)
![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)